A Technical Guide to the Chemical Properties and Reactivity of Methyl 3-(methylcarbamoyl)benzoate
A Technical Guide to the Chemical Properties and Reactivity of Methyl 3-(methylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(methylcarbamoyl)benzoate is a disubstituted benzene derivative featuring both a methyl ester and an N-methylamide functional group. This unique combination of a meta-directing deactivator (the methyl ester) and a potential ortho-, para-directing activator (the N-methylamido group, though its activating potential is modulated by the carbonyl) makes it a molecule of significant interest in synthetic and medicinal chemistry. Its structure presents multiple reactive sites, offering a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, and reactivity profile, supported by established chemical principles and experimental insights.
Chemical Identity and Structure
Caption: Chemical Structure of Methyl 3-(methylcarbamoyl)benzoate
Physicochemical Properties
Quantitative experimental data for Methyl 3-(methylcarbamoyl)benzoate is not widely published. However, its properties can be estimated based on its structure and data from analogous compounds such as Methyl 3-carbamoylbenzoate[2].
| Property | Estimated Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₁₁NO₃ | Based on structure |
| Molecular Weight | 193.20 g/mol | Based on structure |
| Appearance | White to off-white solid | Analogy to Methyl 3-carbamoylbenzoate[2] |
| Melting Point | 130-160 °C | Higher than methyl benzoate due to hydrogen bonding potential of the amide, comparable to similar substituted benzamides. |
| Boiling Point | > 300 °C | Expected to be high due to polarity and molecular weight, likely to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, DMSO, and chlorinated solvents. | The ester and amide groups provide polarity, while the aromatic ring and methyl groups add nonpolar character. |
Spectroscopic Characterization
The structural features of Methyl 3-(methylcarbamoyl)benzoate give rise to a predictable spectroscopic signature, crucial for its identification and characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit distinct signals for the aromatic protons, which would show complex splitting patterns in the range of 7.5-8.5 ppm due to their meta-substitution. The methyl ester protons would appear as a sharp singlet around 3.9 ppm. The N-methyl protons would present as a doublet around 2.9 ppm, coupled to the amide N-H proton. The amide proton itself would likely be a broad quartet around 8.0-8.5 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show two carbonyl signals for the ester and amide carbons, typically in the 165-170 ppm range. The aromatic carbons would appear between 125-135 ppm. The methyl ester carbon would be around 52 ppm, and the N-methyl carbon would be in the region of 26 ppm.
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IR (Infrared) Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester at approximately 1720-1740 cm⁻¹ and another for the amide (Amide I band) around 1640-1680 cm⁻¹. An N-H stretching vibration would be visible as a sharp to medium peak around 3300-3500 cm⁻¹. C-H stretches for the aromatic ring and methyl groups would be observed in the 2800-3100 cm⁻¹ region[3].
Chemical Reactivity and Synthetic Utility
The reactivity of Methyl 3-(methylcarbamoyl)benzoate is dictated by its three main components: the ester group, the N-methylamide group, and the aromatic ring.
Reactivity of the Ester Group
The methyl ester is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis, which can be catalyzed by either acid or base.
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Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by acidic workup, will hydrolyze the ester to the corresponding carboxylate salt and then to 3-(methylcarbamoyl)benzoic acid[1]. This reaction is generally irreversible as the carboxylate anion formed is unreactive towards the alcohol by-product.
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Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄) and heat, the ester hydrolysis is a reversible process, reaching an equilibrium between the ester, water, carboxylic acid, and methanol[4].
Reactivity of the N-Methylamide Group
Amides are generally less reactive towards nucleophilic attack than esters due to the resonance donation from the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.
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Hydrolysis: The N-methylamide bond is significantly more stable than the ester bond and requires more forcing conditions for hydrolysis (e.g., concentrated strong acid or base at high temperatures)[5][6]. Under such conditions, the molecule would likely be fully hydrolyzed to 3-carboxybenzoic acid (isophthalic acid), methylamine, and methanol. Selective hydrolysis of the ester in the presence of the amide is readily achievable.
Reactivity of the Aromatic Ring
The benzene ring can undergo electrophilic aromatic substitution. The regiochemical outcome is determined by the directing effects of the two existing substituents.
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Directing Effects:
-
The methyl ester group (-CO₂Me) is an electron-withdrawing group and a meta-director. It deactivates the ring towards electrophilic attack[7][8].
-
The N-methylcarbamoyl group (-CONHMe) is generally considered an ortho-, para-directing group due to the lone pair on the nitrogen atom which can be donated into the ring through resonance. However, the carbonyl group attached to the nitrogen has a strong electron-withdrawing inductive effect, which deactivates the ring overall, but less so than a nitro or ester group[9].
-
-
Overall Reactivity and Regioselectivity: The two groups are in a meta-relationship to each other. The N-methylcarbamoyl group will direct incoming electrophiles to the positions ortho and para to it (carbons 2, 4, and 6). The methyl ester will direct to the positions meta to it (carbons 2 and 6). Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at the 2- and 6-positions . The position between the two substituents (position 2) might be sterically hindered. Thus, substitution at position 6 is often the major product. The overall reactivity of the ring is reduced compared to benzene due to the deactivating nature of both substituents[10].
Caption: Logical workflow for electrophilic aromatic substitution.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(methylcarbamoyl)benzoate
This protocol describes a plausible synthesis via Fischer esterification of the corresponding carboxylic acid.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylcarbamoyl)benzoic acid (1.0 eq).
-
Reagents Addition: Add anhydrous methanol (10-20 eq) to the flask, followed by the slow, careful addition of a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq)[4].
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and the catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Nitration of Methyl 3-(methylcarbamoyl)benzoate
This protocol outlines a representative electrophilic aromatic substitution reaction. Extreme caution should be exercised when handling concentrated acids and nitrating mixtures.
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio. Keep the mixture cold.
-
Reaction Setup: Dissolve Methyl 3-(methylcarbamoyl)benzoate (1.0 eq) in a minimal amount of concentrated sulfuric acid in a flask, and cool the mixture in an ice-water bath to 0-5 °C[11].
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an ethanol-water mixture to yield primarily Methyl 3-(methylcarbamoyl)-6-nitrobenzoate[11].
Conclusion
Methyl 3-(methylcarbamoyl)benzoate is a synthetically versatile molecule with distinct reactive sites. The ester functionality can be readily transformed via nucleophilic acyl substitution, while the more robust N-methylamide group offers stability under many reaction conditions. The aromatic ring, although deactivated, can undergo predictable electrophilic substitution, primarily at the positions ortho to the N-methylcarbamoyl group. This understanding of its chemical properties and reactivity allows for its strategic use in the design and synthesis of complex organic molecules for various applications in research and development.
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